N-(4-bromophenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide
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Overview
Description
N-(4-BROMOPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE typically involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
Introduction of the pyridine moiety: This step involves the alkylation of the piperazine ring with a pyridine derivative.
Bromination of the phenyl ring: The phenyl ring can be brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).
Formation of the carboxamide group: This can be done by reacting the amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine moiety.
Reduction: Reduction reactions can occur at the carboxamide group or the bromophenyl ring.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit a particular enzyme, leading to a decrease in the production of a harmful metabolite.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
- N-(4-FLUOROPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
- N-(4-METHOXYPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
Uniqueness
N-(4-BROMOPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C17H19BrN4O |
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Molecular Weight |
375.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C17H19BrN4O/c18-14-4-6-15(7-5-14)20-17(23)22-11-9-21(10-12-22)13-16-3-1-2-8-19-16/h1-8H,9-13H2,(H,20,23) |
InChI Key |
YPANNQPJEBOWRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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